molecular formula C14H14BrNO2 B578310 4-Bromo-7,8-dimethylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-31-6

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B578310
CAS No.: 1242260-31-6
M. Wt: 308.175
InChI Key: UPJNAEXJBSXKCD-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-7,8-dimethylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, including the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of microbial and cancer cells. Additionally, the compound can modulate enzyme activities and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for research and development in medicinal and industrial chemistry.

Properties

CAS No.

1242260-31-6

Molecular Formula

C14H14BrNO2

Molecular Weight

308.175

IUPAC Name

ethyl 4-bromo-7,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3

InChI Key

UPJNAEXJBSXKCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Br)C)C

Synonyms

4-Bromo-7,8-dimethylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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